molecular formula C11H11ClFNO2 B15344061 ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate

ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate

Cat. No.: B15344061
M. Wt: 243.66 g/mol
InChI Key: PSUXUVSPLFASGS-AATRIKPKSA-N
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Description

Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is an organic compound that belongs to the class of anilino derivatives These compounds are characterized by the presence of an aniline group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the β-carbon of the acrylate, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the propenoate moiety, converting it to a single bond.

    Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl 3-(3-chloro-4-fluoroanilino)propanoate.

    Substitution: Various substituted anilino derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.

    Materials Science: In the development of polymers and advanced materials.

    Biology: As a probe for studying enzyme interactions and biological pathways.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The aniline moiety can form hydrogen bonds and π-π interactions with proteins, while the propenoate group can participate in Michael addition reactions with nucleophilic residues in enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-3-(3-chloroanilino)prop-2-enoate
  • Ethyl (E)-3-(4-fluoroanilino)prop-2-enoate
  • Ethyl (E)-3-(3-bromo-4-fluoroanilino)prop-2-enoate

Uniqueness

Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate

InChI

InChI=1S/C11H11ClFNO2/c1-2-16-11(15)5-6-14-8-3-4-10(13)9(12)7-8/h3-7,14H,2H2,1H3/b6-5+

InChI Key

PSUXUVSPLFASGS-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C/NC1=CC(=C(C=C1)F)Cl

Canonical SMILES

CCOC(=O)C=CNC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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